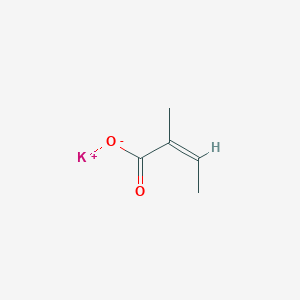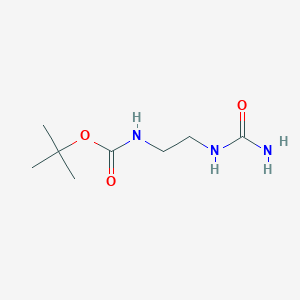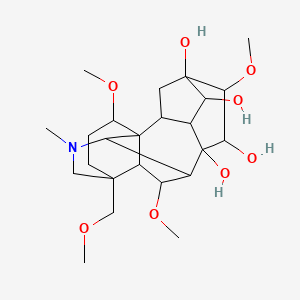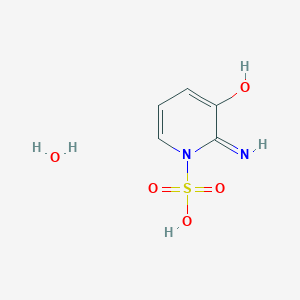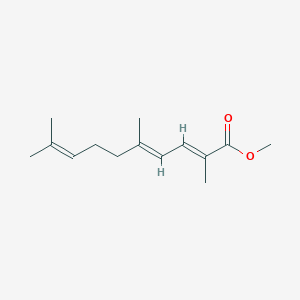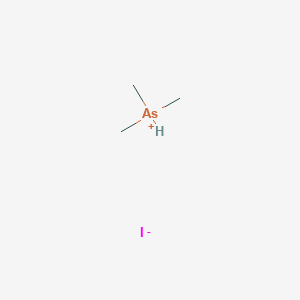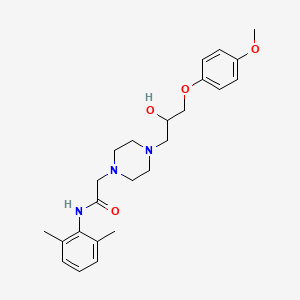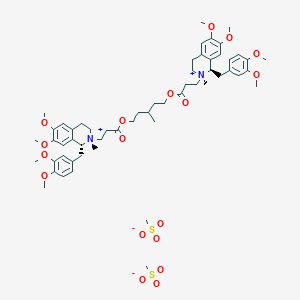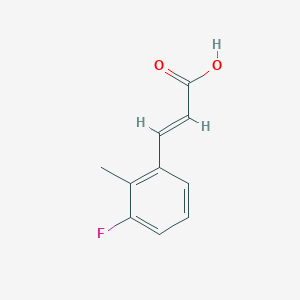
3-Fluoro-2-methylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated cinnamic acid derivatives, including methods that could potentially be adapted for 3-Fluoro-2-methylcinnamic acid, involves various strategies. One approach is the biocatalytic synthesis, which has been applied to synthesize 2-fluoro-3-hydroxypropionic acid, highlighting the potential for environmentally friendly methods to introduce fluorine into organic molecules (Wei Liu et al., 2022). Another method involves the use of strongly acidic cationic exchange resin as a catalyst for the esterification of fluorocinnamic acid derivatives, indicating a cost-efficient and scalable approach for the synthesis of such compounds (C. Si, 2004).
Molecular Structure Analysis
Fluorine's introduction to organic compounds significantly affects their molecular structure due to its electronegativity and small size. For instance, the study on 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid provides insights into how fluorine substitution influences molecular and crystal structures, as determined by NMR spectroscopy and X-ray crystallography (P. Barili et al., 2001). These structural modifications can alter physical and chemical properties, affecting solubility, stability, and reactivity.
Chemical Reactions and Properties
Fluorinated compounds, including 3-Fluoro-2-methylcinnamic acid, undergo unique chemical reactions owing to the fluorine atom's influence. The presence of fluorine can enhance the molecule's reactivity towards nucleophilic substitution, electrophilic addition, and other reaction types. Research on fluorinated cyclohexenyl nucleic acid analogs, for example, highlights the potential of fluorinated compounds for use in biologically relevant chemical transformations (P. Seth et al., 2012).
Scientific Research Applications
Fluorinated Compounds in Drug Development
Fluorinated compounds, like 3-Fluoro-2-methylcinnamic acid, are often explored in pharmaceutical research due to the unique properties that fluorine atoms can impart to organic molecules. These properties include increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. For example, Delafloxacin, a novel fluoroquinolone, shows enhanced bactericidal activity under acidic conditions, which might be advantageous against resistant bacterial strains (Jorgensen et al., 2018).
Fluorescent Chemosensors
Derivatives of cinnamic acid, particularly those modified with functional groups like fluorine, could be utilized in the development of fluorescent chemosensors. These chemosensors can detect various ions or molecules, offering applications in biological, environmental, and chemical analysis. For instance, 4-Methyl-2,6-diformylphenol-based compounds have been developed to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity (Roy, 2021).
Photodynamic Therapy (PDT)
Compounds similar to 3-Fluoro-2-methylcinnamic acid might find applications in PDT, where they could serve as photosensitizers to treat various diseases, including cancers and skin conditions. Methyl aminolevulinate, for example, has shown efficacy in PDT for treating non-melanoma skin cancer and precursor lesions (Foley, 2003).
Antioxidant and Biological Activities
Fluorinated cinnamic acid derivatives could exhibit significant antioxidant and biological activities due to their structural features. These activities can be crucial for developing new therapeutic agents targeting oxidative stress-related diseases. Studies on caffeic acid and its derivatives have highlighted their potential antioxidant, anti-inflammatory, and antimicrobial properties, which could be relevant for similar fluorinated derivatives (Jiang et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLRLIWXWVPES-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylcinnamic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

